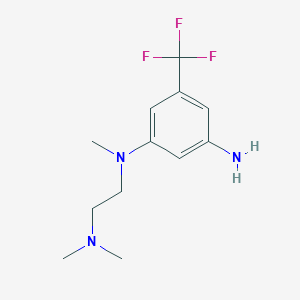
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted benzenediamines This compound is characterized by the presence of a trifluoromethyl group, a dimethylaminoethyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine typically involves multiple steps. One common route starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline
- 1-aryl-1H-benzimidazoles
Uniqueness
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18F3N3 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-5-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H18F3N3/c1-17(2)4-5-18(3)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,4-5,16H2,1-3H3 |
InChI Key |
XFGJDEGHYXBQQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
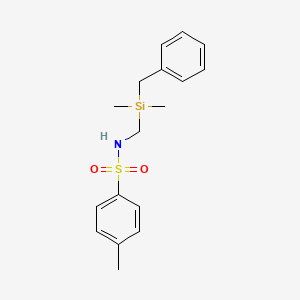
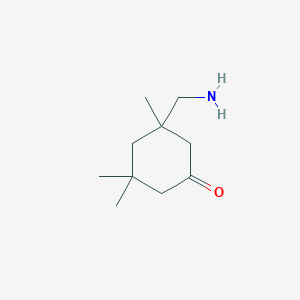
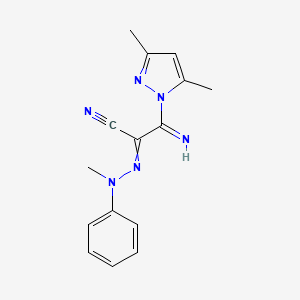
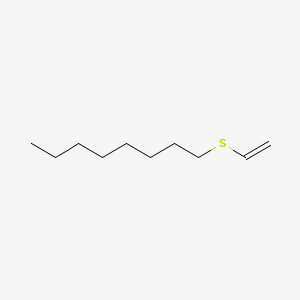
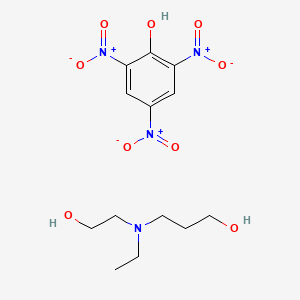


![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
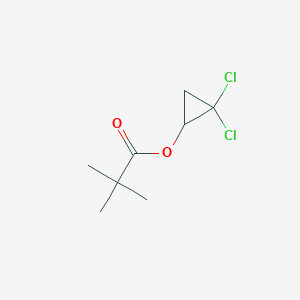

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)
